molecular formula C16H15ClN2O2 B5847736 N-(5-chloro-2-methoxyphenyl)-1-indolinecarboxamide

N-(5-chloro-2-methoxyphenyl)-1-indolinecarboxamide

Cat. No.: B5847736
M. Wt: 302.75 g/mol
InChI Key: XNEFNAPMLGWCJB-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-1-indolinecarboxamide is an organic compound that belongs to the class of indolinecarboxamides This compound is characterized by the presence of a chloro and methoxy group attached to a phenyl ring, which is further connected to an indolinecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-1-indolinecarboxamide typically involves the reaction of 5-chloro-2-methoxyaniline with indoline-2-carboxylic acid. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions usually include refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by employing advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-1-indolinecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Corresponding oxidized derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-1-indolinecarboxamide involves its interaction with specific molecular targets. For instance, as a lipoxygenase inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to leukotrienes, which are involved in inflammatory responses . This inhibition can lead to reduced inflammation and potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-chloro-2-methoxyphenyl)-1-indolinecarboxamide is unique due to the presence of the indolinecarboxamide moiety, which imparts specific chemical and biological properties. Its ability to inhibit lipoxygenase enzymes and potential anticancer properties make it a compound of significant interest in scientific research.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2,3-dihydroindole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2/c1-21-15-7-6-12(17)10-13(15)18-16(20)19-9-8-11-4-2-3-5-14(11)19/h2-7,10H,8-9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNEFNAPMLGWCJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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